N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(5-fluoro-2-nitrophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-6(13)11-5-7-4-8(10)2-3-9(7)12(14)15/h2-4H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKDICMGAYHPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide typically involves the reaction of 5-fluoro-2-nitrobenzyl chloride with acetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-Fluoro-2-aminophenylmethylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Fluoro-2-nitrobenzoic acid and methylamine.
Scientific Research Applications
N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro group may enhance the compound’s stability and bioavailability, contributing to its overall activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs vary in substituent type, position, and additional functional groups. Below is a detailed comparison:
Substituent Variations on the Phenyl Ring
Key Insight: Electron-withdrawing groups (e.g., -F, -NO₂) enhance electrophilicity for SNAr, while electron-donating groups (e.g., -OCH₃) reduce reactivity.
Bioactivity and Binding Affinity
Pyridine-containing acetamides, such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX), exhibit strong binding affinities (−22 kcal/mol) to viral proteases via H-bond interactions with residues like ASN142 and GLN189 . In contrast, this compound lacks a pyridine moiety, suggesting divergent biological targets.
Crystallographic and Stability Data
Crystal structures of N-[(2-hydroxynaphthalen-1-yl)(aryl)methyl]acetamide analogs reveal dihedral angles between aromatic rings ranging from 78.32° to 84.70°, influenced by substituents. Intramolecular N–H⋯O and O–H⋯O hydrogen bonds stabilize these structures . For this compound, similar hydrogen-bonding networks are expected, though crystallographic data is absent in the provided evidence.
Industrial and Pharmacological Relevance
- Intermediate Utility : Analogous compounds like N-(4-(((5-Nitrofuran-2-yl)methyl)sulfonyl)phenyl)acetamide are used in synthesizing heterocyclic pharmaceuticals .
- Toxicity and Safety: Limited data exist for this compound, but structurally similar compounds (e.g., N-(2,3-dimethylphenyl)acetamides) are classified as herbicides with moderate toxicity .
Biological Activity
N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluoro group and a nitro group attached to a phenyl ring, which are critical for its biological activity. The presence of these functional groups influences the compound's reactivity and interaction with biological systems.
| Component | Description |
|---|---|
| Fluoro Group | Enhances stability and bioavailability |
| Nitro Group | Can undergo bioreduction to form reactive intermediates |
This compound operates through several mechanisms:
- Bioreduction: The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
- Enzyme Interaction: The compound can bind to specific enzymes or receptors, altering their activity and function.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including those resistant to conventional treatments. For instance, derivatives of similar compounds have shown minimal inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL against Mycobacterium tuberculosis .
Anticancer Properties
The compound's potential as an anticancer agent has also been studied. In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects on tumor cell lines. A notable study reported that some derivatives did not show inhibitory effects against multiple tumor cell lines, suggesting a selective action that could be optimized for therapeutic applications .
Case Studies and Research Findings
- Antitubercular Activity:
- Cytotoxicity Assays:
-
Comparative Studies:
- Comparative analyses with structurally similar compounds highlight the unique efficacy of this compound due to the specific positioning of its functional groups, which significantly affects its biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 5-fluoro-2-nitrobenzyl bromide with acetamide in the presence of a base (e.g., potassium carbonate) under reflux in a polar aprotic solvent like dimethylformamide (DMF). Temperature control (80–100°C) and stoichiometric ratios (1:1.2 acetamide to bromide) are critical to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the methylene bridge (δ ~4.5 ppm for –CH–) and acetamide carbonyl (δ ~168 ppm). Fluorine and nitro groups cause distinct splitting patterns .
- FTIR : Peaks at ~1650 cm (amide C=O) and ~1520 cm (NO asymmetric stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] at m/z 241.05 (calculated for CHFNO) .
Q. What preliminary biological assays are recommended to assess the bioactivity of this compound?
- Methodological Answer : Initial screens should include:
- Antimicrobial Testing : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given structural similarities to known inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on bioactivity?
- Methodological Answer :
- Substituent Modification : Synthesize analogs with halogens (Cl, Br) at the 5-position or methyl/nitro groups at alternative phenyl positions. Compare bioactivity data to isolate electronic or steric effects .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with nitro groups) .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent parameters (Hammett σ) with activity trends .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. For example, a low gap (~4 eV) suggests ease of electron transfer in redox-mediated mechanisms .
- Molecular Dynamics (MD) Simulations : Simulate binding stability to target proteins (e.g., cytochrome P450) over 100 ns trajectories using GROMACS .
- ADMET Prediction : Tools like SwissADME predict logP (~2.1) and BBB permeability, guiding toxicity profiling .
Q. How should researchers address contradictions in biological activity data between structurally similar acetamide derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify outliers. For example, discrepancies in IC values may arise from assay conditions (e.g., serum concentration) .
- Crystallographic Validation : Resolve crystal structures (e.g., via XRD) to confirm stereoelectronic differences, such as torsion angles affecting binding .
- Dose-Response Reevaluation : Repeat assays under standardized protocols (e.g., fixed pH, temperature) to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
